

3-Chloro-4-iodophenol structural information

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Compound of Interest

Compound Name: **3-Chloro-4-iodophenol**

Cat. No.: **B1456533**

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An In-depth Technical Guide to **3-Chloro-4-iodophenol**: Structural Characteristics, Synthesis, and Applications

Abstract

3-Chloro-4-iodophenol is a dihalogenated aromatic compound of significant interest to the chemical research and drug development sectors. As a functionalized phenol, it serves as a versatile synthetic building block, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of its structural and physicochemical properties, outlines a plausible synthetic pathway with detailed protocols, explores its chemical reactivity, and discusses its applications, particularly in the realm of medicinal chemistry. The document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this valuable intermediate.

Chemical Identity and Physicochemical Properties

The unique substitution pattern of **3-Chloro-4-iodophenol**—featuring a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring—governs its physical properties and chemical behavior. The hydroxyl group acts as a powerful hydrogen bond donor and a strongly activating ortho-, para-director in electrophilic aromatic substitution, while the halogens exert a deactivating, electron-withdrawing inductive effect and an ortho-, para-directing resonance effect.

Caption: Chemical structure of **3-Chloro-4-iodophenol**.

Table 1: Chemical Identifiers for **3-Chloro-4-iodophenol**

Identifier	Value	Source(s)
CAS Number	855403-42-8	[1] [2] [3]
Molecular Formula	C ₆ H ₄ Cl ₂ O	[1] [2] [4]
Molecular Weight	254.45 g/mol	[2] [5]
IUPAC Name	3-chloro-4-iodophenol	[3]
SMILES	OC1=CC=C(I)C(Cl)=C1	[3] [6]
InChI	InChI=1S/C6H4Cl ₂ O/c7-5-3-4(9)1-2-6(5)8/h1-3,9H	[1] [4]

| InChIKey | DIBGHLUZOSSRIT-UHFFFAOYSA-N |[\[1\]](#)[\[4\]](#) |

Table 2: Physicochemical Properties of **3-Chloro-4-iodophenol**

Property	Value	Source(s)
Physical Form	Solid	[1]
Melting Point	40 °C	[2]
Boiling Point	296.9 ± 25.0 °C (Predicted)	[2] [7]
Density	2.087 ± 0.06 g/cm ³ (Predicted)	[2]

| Purity | Commonly available at ≥97% |[\[1\]](#)[\[3\]](#)[\[5\]](#) |

Spectroscopic Profile

Definitive structural confirmation of **3-Chloro-4-iodophenol** relies on a combination of spectroscopic techniques. While specific experimental data is often proprietary to suppliers, the expected spectral characteristics can be reliably predicted based on its structure.

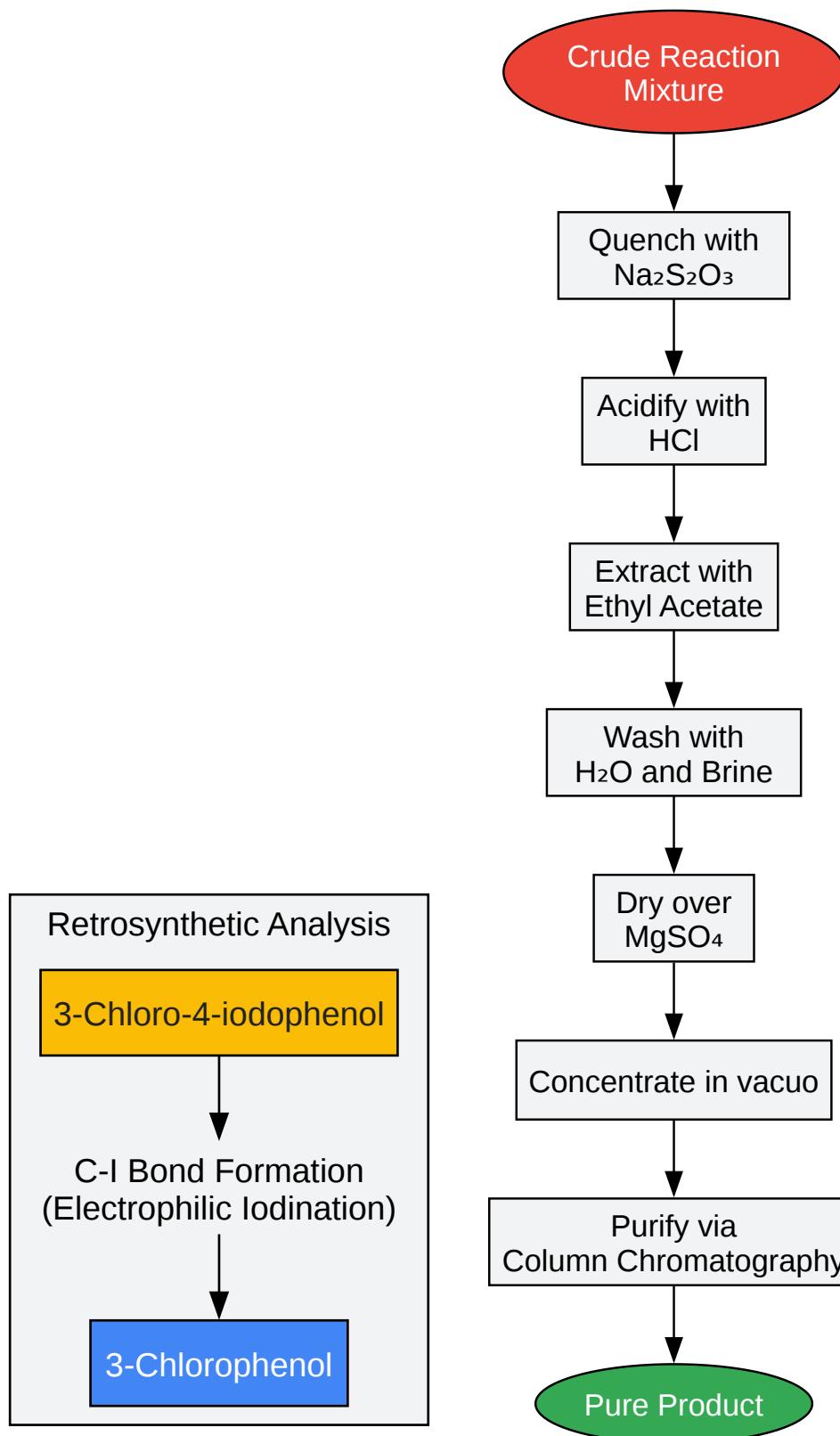
- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm). The proton ortho to the hydroxyl group will likely appear as a doublet, the proton between the two halogens as a

doublet of doublets, and the proton ortho to the iodine as a doublet. The phenolic proton will present as a broad singlet, the position of which is highly dependent on solvent and concentration.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Six unique signals are expected for the aromatic carbons. The carbon atom bonded to the hydroxyl group will be the most deshielded (highest ppm), while the carbons bonded to iodine and chlorine will also exhibit significant shifts.
- IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. A broad absorption band around $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the O-H stretch of the phenol. Aromatic C-H stretching will appear around $3000\text{-}3100\text{ cm}^{-1}$, and C=C ring stretching vibrations will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region. Strong C-O stretching is expected around 1200 cm^{-1} . The C-Cl and C-I stretching vibrations occur at lower frequencies, typically in the fingerprint region below 800 cm^{-1} .
- MS (Mass Spectrometry): The molecular ion peak (M^+) in an electron ionization (EI) mass spectrum would appear at m/z 254 (for ^{35}Cl) and 256 (for ^{37}Cl) in an approximate 3:1 isotopic ratio, which is a definitive signature for a monochlorinated compound.^[8] Fragmentation would likely involve the loss of iodine ($\text{I}\bullet$) and carbon monoxide (CO).

Synthesis and Purification

While several synthetic routes are possible, a common and effective strategy for preparing **3-Chloro-4-iodophenol** is the regioselective iodination of 3-chlorophenol. The strong ortho-, para-directing influence of the hydroxyl group preferentially directs the bulky iodine electrophile to the less sterically hindered para position.

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